molecular formula C8H9N3 B1592891 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-60-2

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1592891
M. Wt: 147.18 g/mol
InChI Key: LNLFPJVXLOPHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . The compound has a molecular weight of 147.18 g/mol .


Synthesis Analysis

While specific synthesis methods for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine were not found, related compounds have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The InChI code for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is 1S/C8H9N3/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3, (H3,9,10,11) . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a solid at room temperature .

Scientific Research Applications

Heterocyclic Aromatic Amines in Carcinogenicity Studies

Heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been extensively studied for their carcinogenicity. Research shows that these compounds, formed during the cooking of meats, can bind to DNA purines after metabolic activation, leading to carcinogenic effects. Analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been developed for sensitive qualitative and quantitative analysis of these compounds in various matrices, including food products and biological samples (Teunissen et al., 2010).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for synthesizing compounds targeting various human diseases. The interest in pyrrolidine and its derivatives stems from their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage due to non-planarity. This review covers bioactive molecules characterized by the pyrrolidine ring, highlighting the influence of steric factors on biological activity and structure-activity relationships (Li Petri et al., 2021).

Biogenic Amines in Fish

Biogenic amines in fish, particularly histamine, cadaverine, and putrescine, play significant roles in food safety and quality. Their formation through decarboxylation of amino acids and potential to cause food intoxication or spoilage has been a subject of extensive study. Understanding the relationship between biogenic amines and nitrosamine formation can elucidate mechanisms of foodborne illnesses and ensure the safety of fish products (Bulushi et al., 2009).

Heterocyclic Amines in Food Safety

The formation, analysis, mitigation, and risk assessment of heterocyclic aromatic amines (HAAs) generated in meat products during thermal processing are critical for food safety. Research focuses on the influence of processing conditions on HAA generation and strategies to reduce their levels, highlighting the importance of controlling HAAs from both food processing and dietary intake perspectives to promote human health (Chen et al., 2020).

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statement includes P280, indicating that protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLFPJVXLOPHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646903
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

CAS RN

1000340-60-2
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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